4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide
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Description
4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16Cl2N4O2S2 and its molecular weight is 443.36. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
- Novel sulfanilamide-derived 1,2,3-triazole compounds, including those with structures similar to the chemical of interest, have shown promising antibacterial potency against various strains except for Candida albicans and Candida mycoderma, indicating a potential for developing new antibacterial agents (Wang, Wan, & Zhou, 2010).
Anticancer Activity
- A series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were synthesized with some showing remarkable activity against human tumor cell lines, highlighting their potential as anticancer agents (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Antiproliferative Evaluation
- Sulfanilamide-1,2,3-triazole hybrids were designed and evaluated for antiproliferative activity against cancer cell lines, with some hybrids showing moderate to potent activity. This suggests the potential for these compounds to serve as bioactive fragments in developing antiproliferative agents (Fu, Liu, Zhao, Li, Zhang, & Zhang, 2017).
Antiviral and Anticancer Properties
- Some derivatives, including 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides, exhibited moderate to high anti-HIV activity and anticancer activity, underscoring the versatility of these compounds in therapeutic applications (Brzozowski, 1998).
Hydrolysis and Metabolic Stability
- The hydrolysis mechanism of related sulfonylurea compounds like triasulfuron, revealing degradation pathways that could influence the design of more stable therapeutic agents (Braschi, Calamai, Cremonini, Fusi, Gessa, Pantani, & Pusino, 1997).
Properties
IUPAC Name |
4-chloro-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2S2/c1-23-16(10-20-27(24,25)15-8-6-14(19)7-9-15)21-22-17(23)26-11-12-2-4-13(18)5-3-12/h2-9,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOVXPYZTVLLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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